Chemical structure and molecular weight of (2-Phenoxyphenyl)thiourea
Chemical structure and molecular weight of (2-Phenoxyphenyl)thiourea
An In-depth Technical Guide to (2-Phenoxyphenyl)thiourea: Structure, Synthesis, and Applications
Introduction: The Significance of the Thiourea Scaffold
Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] The unique electronic properties of the thiourea group, particularly its ability to act as a potent hydrogen-bond donor, have positioned its derivatives as crucial components in a wide array of applications.[3] These derivatives are integral to the synthesis of various pharmaceuticals and are investigated for a spectrum of therapeutic activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3] This guide focuses on a specific derivative, (2-Phenoxyphenyl)thiourea, providing a comprehensive overview of its chemical properties, a validated synthesis protocol, and its potential within drug discovery and development.
Core Molecular and Chemical Identity
(2-Phenoxyphenyl)thiourea is characterized by a thiourea core linked to a 2-phenoxyphenyl group. This structure combines the hydrogen-bonding capacity of the thiourea moiety with the steric and electronic influence of the phenoxy group at the ortho position, suggesting unique conformational and binding properties.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | (2-Phenoxyphenyl)thiourea | N/A |
| CAS Number | 25688-84-0 | [4] |
| Molecular Formula | C₁₃H₁₂N₂OS | [4] |
| Molecular Weight | 244.31 g/mol | [4] |
Chemical Structure
The structural arrangement of (2-Phenoxyphenyl)thiourea is foundational to its chemical behavior.
Caption: Chemical structure of (2-Phenoxyphenyl)thiourea.
Synthesis and Mechanistic Considerations
The synthesis of substituted thioureas is a well-established area of organic chemistry. The most direct and common methodology involves the reaction of a primary amine with an isothiocyanate. This approach provides a high-yielding and clean pathway to the desired product.
Proposed Synthetic Pathway
The logical and most efficient synthesis of (2-Phenoxyphenyl)thiourea proceeds via the reaction of 2-phenoxyaniline with benzoyl isothiocyanate, followed by hydrolysis of the intermediate to yield the target compound. This multi-step process ensures high purity and avoids the direct handling of more hazardous reagents.
Caption: Proposed synthetic workflow for (2-Phenoxyphenyl)thiourea.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis and purification of (2-Phenoxyphenyl)thiourea, incorporating self-validating checkpoints for purity and identity.
Objective: To synthesize (2-Phenoxyphenyl)thiourea from 2-phenoxyaniline.
Materials:
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2-Phenoxyaniline
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Benzoyl Chloride
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Ammonium Thiocyanate
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Acetone (anhydrous)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Ethanol
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
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Synthesis of Benzoyl Isothiocyanate (Intermediate 1):
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Causality: This step generates the electrophilic partner for the subsequent reaction. The in-situ formation is preferred for safety and reactivity.
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In a 250 mL round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in 100 mL of anhydrous acetone.
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Cool the solution in an ice bath to 0-5 °C.
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Add benzoyl chloride (1.0 equivalent) dropwise over 30 minutes with vigorous stirring. A white precipitate of ammonium chloride will form.
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Stir the reaction mixture at room temperature for 1 hour after the addition is complete. The resulting solution containing benzoyl isothiocyanate is used directly in the next step.
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Formation of N-Benzoyl-N'-(2-phenoxyphenyl)thiourea (Intermediate 2):
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Causality: The primary amine of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
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To the acetone solution from Step 1, add a solution of 2-phenoxyaniline (1.0 equivalent) in 50 mL of acetone dropwise.
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Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Hydrolysis to (2-Phenoxyphenyl)thiourea (Final Product):
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Causality: The benzoyl protecting group is removed under basic conditions to yield the final thiourea product.
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After cooling the reaction mixture, evaporate the acetone under reduced pressure.
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To the resulting residue, add a 10% aqueous solution of NaOH (2.0 equivalents).
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Heat the mixture at 80-90 °C for 1-2 hours until the solid dissolves and hydrolysis is complete (monitored by TLC).
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Cool the solution to room temperature and filter to remove any insoluble impurities.
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Acidify the filtrate slowly with 2M HCl until the pH is approximately 5-6. The product will precipitate as a solid.
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Purification and Validation:
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Trustworthiness: Recrystallization is a critical step to ensure the removal of impurities, providing a product of high purity suitable for analysis and further application.
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Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
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Recrystallize the solid from an ethanol/water mixture to obtain pure (2-Phenoxyphenyl)thiourea as a crystalline solid.
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Dry the product under vacuum.
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Determine the melting point and acquire spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and assess purity. The yield should be calculated based on the initial amount of 2-phenoxyaniline.
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Spectroscopic Characterization Profile
Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the expected spectroscopic data for (2-Phenoxyphenyl)thiourea.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings. Broad signals for the N-H protons (chemical shift can vary depending on solvent and concentration). |
| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Multiple signals in the aromatic region (110-160 ppm) for the 12 aromatic carbons. |
| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations around 3100-3400 cm⁻¹. A strong C=S stretching vibration in the region of 1300-1400 cm⁻¹. C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹. |
| Mass Spec. | The molecular ion peak [M]⁺ corresponding to the molecular weight of 244.31. Characteristic fragmentation patterns involving the loss of the thiourea moiety or the phenoxy group. |
Role in Drug Development and Chemical Biology
The thiourea functional group is a "privileged scaffold" in medicinal chemistry due to its ability to form strong bidentate hydrogen bonds with biological targets such as enzymes and receptors.[3] This interaction is crucial for molecular recognition and the modulation of biological activity.
Mechanism of Action: Hydrogen-Bond Donation
Thiourea derivatives primarily function as hydrogen-bond donors, activating electrophilic substrates or binding to anionic sites within a protein's active site.[3] The two N-H protons can form a six-membered ring-like interaction with an oxyanion, stabilizing transition states and catalyzing reactions.
Caption: Thiourea acting as a bidentate H-bond donor to a carbonyl oxygen.
Potential Therapeutic Applications
While specific biological data for (2-Phenoxyphenyl)thiourea is not widely published, the general class of phenoxyphenyl thioureas has been explored for various activities:
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Antimicrobial Agents: The thiourea moiety is present in several compounds with antibacterial and antifungal properties.
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Enzyme Inhibition: As potent hydrogen-bond donors, they can target enzymes that have key anionic residues (e.g., aspartate, glutamate) in their active sites.
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Precursors for Heterocyclic Synthesis: Thioureas are versatile starting materials for synthesizing biologically active heterocyclic compounds like thiazoles and pyrimidines.
The presence of the flexible phenoxy ether linkage in (2-Phenoxyphenyl)thiourea allows it to adopt various conformations, potentially enabling it to fit into diverse binding pockets. This structural feature makes it an attractive candidate for screening in various drug discovery programs.
Conclusion
(2-Phenoxyphenyl)thiourea is a well-defined chemical entity with significant potential stemming from its thiourea core and unique substitution pattern. Its synthesis is achievable through robust and scalable chemical methods. The fundamental role of the thiourea scaffold as a hydrogen-bond donor provides a clear mechanistic basis for its utility in both chemical catalysis and as a pharmacophore in drug design. This technical guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to synthesize, characterize, and explore the potential of this and related compounds in their scientific endeavors.
References
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